molecular formula C24H32N4O3S B4397715 5,5-dimethyl-14-(3-morpholin-4-ylpropyl)-13-propyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one

5,5-dimethyl-14-(3-morpholin-4-ylpropyl)-13-propyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one

Cat. No.: B4397715
M. Wt: 456.6 g/mol
InChI Key: XDSBMMUWTZEBBD-UHFFFAOYSA-N
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Description

8,8-dimethyl-3-[3-(4-morpholinyl)propyl]-2-propyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-dimethyl-3-[3-(4-morpholinyl)propyl]-2-propyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves multiple steps, including the formation of the pyrano, pyrido, thieno, and pyrimidin rings. The reaction conditions typically require specific catalysts, solvents, and temperature control to ensure the correct formation of each ring and the overall compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring purity and consistency. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8,8-dimethyl-3-[3-(4-morpholinyl)propyl]-2-propyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

8,8-dimethyl-3-[3-(4-morpholinyl)propyl]-2-propyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8,8-dimethyl-3-[3-(4-morpholinyl)propyl]-2-propyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,8-dimethyl-3-[3-(4-morpholinyl)propyl]-2-propyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its combination of multiple heterocyclic rings and the presence of the morpholine group. This structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

5,5-dimethyl-14-(3-morpholin-4-ylpropyl)-13-propyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3S/c1-4-6-19-26-20-17-13-16-15-31-24(2,3)14-18(16)25-22(17)32-21(20)23(29)28(19)8-5-7-27-9-11-30-12-10-27/h13H,4-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSBMMUWTZEBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=O)N1CCCN3CCOCC3)SC4=C2C=C5COC(CC5=N4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-dimethyl-14-(3-morpholin-4-ylpropyl)-13-propyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one
Reactant of Route 2
5,5-dimethyl-14-(3-morpholin-4-ylpropyl)-13-propyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one
Reactant of Route 3
Reactant of Route 3
5,5-dimethyl-14-(3-morpholin-4-ylpropyl)-13-propyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one
Reactant of Route 4
5,5-dimethyl-14-(3-morpholin-4-ylpropyl)-13-propyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one
Reactant of Route 5
Reactant of Route 5
5,5-dimethyl-14-(3-morpholin-4-ylpropyl)-13-propyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one
Reactant of Route 6
5,5-dimethyl-14-(3-morpholin-4-ylpropyl)-13-propyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one

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